

An In-depth Technical Guide to 1-Methyl-2-benzimidazolinone

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Compound of Interest

Compound Name: 1-Methyl-2-benzimidazolinone

Cat. No.: B159181

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This technical guide provides a comprehensive overview of **1-Methyl-2-benzimidazolinone**, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. The document details its chemical identity, synthesis, and known biological activities, with a focus on its potential as a cytotoxic agent.

Chemical Identity and Structure

IUPAC Name: 1-methyl-1,3-dihydro-2H-benzimidazol-2-one. It can also exist in a tautomeric form as 3-methyl-1H-benzimidazol-2-one.

Synonyms: **1-Methyl-2-benzimidazolinone**, 1-Methyl-1,3-dihydro-2H-benzimidazol-2-one.

CAS Number: 1849-01-0

Molecular Formula: C₈H₈N₂O

Molecular Weight: 148.16 g/mol

Structure:

The chemical structure of **1-Methyl-2-benzimidazolinone** consists of a benzene ring fused to a methylated imidazolinone ring.

Experimental Protocols

Representative Synthesis of a Methylated Benzimidazolone Derivative

While a specific detailed protocol for **1-Methyl-2-benzimidazolinone** is not readily available in the cited literature, a representative synthesis for a structurally similar compound, 5-methyl-1,3-dihydro-2H-benzimidazol-2-one, involves the heating of a mixture of the corresponding diamine and urea.[1] A general approach for N-methylation of the benzimidazolone ring can then be employed.

Materials:

- N-methyl-o-phenylenediamine
- Urea
- A suitable solvent (e.g., high-boiling point solvent like diglyme)

Procedure:

- A mixture of N-methyl-o-phenylenediamine and urea is heated in a high-boiling point solvent.
- The reaction is monitored for completion using an appropriate technique, such as Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the product is precipitated.
- The crude product is collected by filtration and purified by recrystallization from a suitable solvent to yield **1-Methyl-2-benzimidazolinone**.

Cytotoxicity Evaluation by MTT Assay

The following protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines, as described for a similar benzimidazolone derivative.[2]

Materials:

- Human cancer cell lines (e.g., MCF-7 for breast cancer, HEK 293 for kidney cancer)[2]

- **1-Methyl-2-benzimidazolinone** (dissolved in a suitable solvent like DMSO)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates

Procedure:

- Cell Seeding: Seed the cells in 96-well plates at a desired density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **1-Methyl-2-benzimidazolinone** and incubate for a specified period (e.g., 24 hours).^[2] Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.^[2]
- Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.^[2]
- Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.^[2]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Quantitative Data

Quantitative data for the cytotoxicity of **1-Methyl-2-benzimidazolinone** is not extensively available in the reviewed literature. However, a study on the structurally related compound, 1-

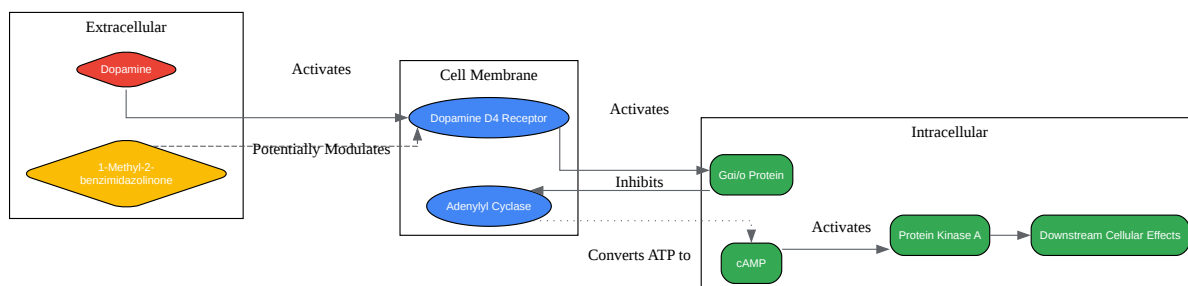
propenyl-1,3-dihydro-benzimidazol-2-one, provides an indication of its potential cytotoxic effects against various cancer cell lines.[2]

Compound	Cell Line	Concentration (μM)	Cell Viability (%)
1-propenyl-1,3-dihydro-benzimidazol-2-one	Neura 2a (Neuroblastoma)	20	50.76[2]
1-propenyl-1,3-dihydro-benzimidazol-2-one	MCF-7 (Breast Cancer)	20	37.67[2]
1-propenyl-1,3-dihydro-benzimidazol-2-one	HEK 293 (Kidney Cancer)	20	47.08[2]

Signaling Pathways and Experimental Workflows

Potential Involvement of the Dopamine D4 Receptor Signaling Pathway

There is a suggestion in the literature that the cytotoxicity of **1-Methyl-2-benzimidazolinone** may involve the dopamine D4 receptor.[3] The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, typically couples to G*ai*/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Downstream effects can include the modulation of ion channels and other signaling cascades.

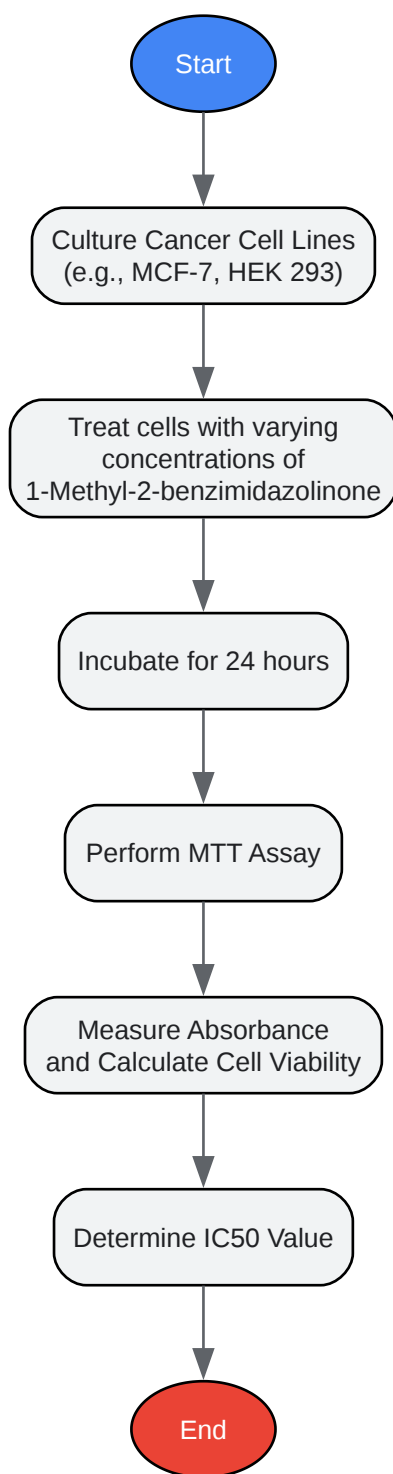


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Caption: Potential modulation of the Dopamine D4 receptor signaling pathway.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxic properties of **1-Methyl-2-benzimidazolinone**.



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Caption: Experimental workflow for determining cytotoxicity.

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